
2-(4-(4-chlorophenyl)-1H-pyrazol-3-yl)-5-ethoxyphenol
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-(4-(4-chlorophenyl)-1H-pyrazol-3-yl)-5-ethoxyphenol, also known as CPEP, is a synthetic compound that has gained attention in scientific research due to its potential use as a therapeutic agent.
作用機序
2-(4-(4-chlorophenyl)-1H-pyrazol-3-yl)-5-ethoxyphenol's mechanism of action is not fully understood, but it is believed to act through multiple pathways. In cancer cells, this compound has been shown to inhibit the PI3K/AKT/mTOR pathway and activate the p38 MAPK pathway, leading to cell cycle arrest and apoptosis. In inflammation research, this compound has been shown to inhibit the NF-κB pathway and reduce the production of pro-inflammatory cytokines. In neurodegenerative disorders, this compound has been shown to protect against oxidative stress and reduce inflammation.
Biochemical and Physiological Effects
This compound has been shown to have various biochemical and physiological effects in scientific research. In cancer research, this compound has been shown to inhibit cell proliferation, induce apoptosis, and reduce tumor growth. In inflammation research, this compound has been shown to reduce inflammation and oxidative stress. In neurodegenerative disorders, this compound has been shown to protect against neuronal damage, reduce inflammation, and improve cognitive function.
実験室実験の利点と制限
2-(4-(4-chlorophenyl)-1H-pyrazol-3-yl)-5-ethoxyphenol has several advantages for lab experiments, including its synthetic accessibility, low toxicity, and potential therapeutic applications. However, there are also limitations to its use, including its limited solubility in aqueous solutions and potential for off-target effects.
将来の方向性
There are several future directions for research on 2-(4-(4-chlorophenyl)-1H-pyrazol-3-yl)-5-ethoxyphenol. In cancer research, further studies are needed to determine the optimal dosage and treatment duration for this compound and its potential use in combination with other therapies. In inflammation research, studies are needed to determine the efficacy of this compound in various inflammatory diseases and its potential use as a preventative measure. In neurodegenerative disorders, further studies are needed to determine the optimal treatment regimen for this compound and its potential use in combination with other therapies. Additionally, further research is needed to fully understand this compound's mechanism of action and potential off-target effects.
Conclusion
In conclusion, this compound is a synthetic compound that has shown promise in scientific research for its potential use as a therapeutic agent in various diseases. Its mechanism of action is not fully understood, but it has been shown to act through multiple pathways. This compound has several advantages for lab experiments, including its synthetic accessibility and potential therapeutic applications, but there are also limitations to its use. Future research is needed to further understand this compound's potential therapeutic applications and optimal treatment regimens.
合成法
2-(4-(4-chlorophenyl)-1H-pyrazol-3-yl)-5-ethoxyphenol can be synthesized through a multi-step process involving the reaction of 4-chlorobenzaldehyde with hydrazine hydrate to form 4-(4-chlorophenyl)-1H-pyrazole. This intermediate is then reacted with 5-ethoxy-2-hydroxybenzaldehyde to yield this compound.
科学的研究の応用
2-(4-(4-chlorophenyl)-1H-pyrazol-3-yl)-5-ethoxyphenol has been studied for its potential use as a therapeutic agent in various diseases, including cancer, inflammation, and neurodegenerative disorders. In cancer research, this compound has been shown to inhibit the growth of cancer cells and induce apoptosis. Inflammation research has demonstrated this compound's ability to reduce inflammation by inhibiting the production of pro-inflammatory cytokines. In neurodegenerative disorders, this compound has shown promise in protecting against neuronal damage and improving cognitive function.
特性
| 1010863-60-1 | |
分子式 |
C17H15ClN2O2 |
分子量 |
314.77 |
IUPAC名 |
2-[4-(4-chlorophenyl)-1H-pyrazol-5-yl]-5-ethoxyphenol |
InChI |
InChI=1S/C17H15ClN2O2/c1-2-22-13-7-8-14(16(21)9-13)17-15(10-19-20-17)11-3-5-12(18)6-4-11/h3-10,21H,2H2,1H3,(H,19,20) |
InChIキー |
SYQLUJFPFXBQCC-UHFFFAOYSA-N |
SMILES |
CCOC1=CC(=C(C=C1)C2=C(C=NN2)C3=CC=C(C=C3)Cl)O |
溶解性 |
not available |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


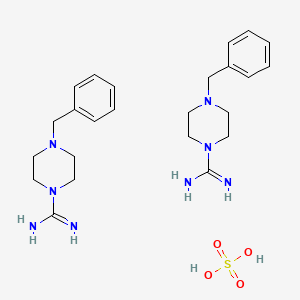
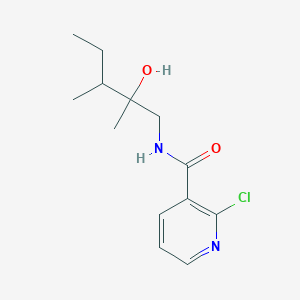
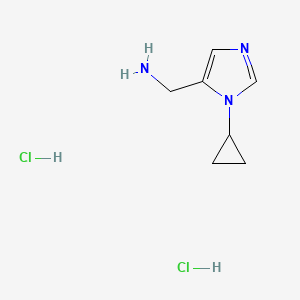
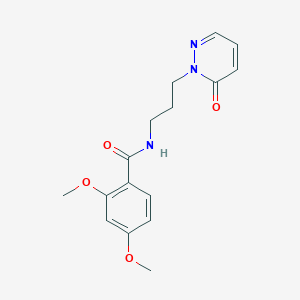

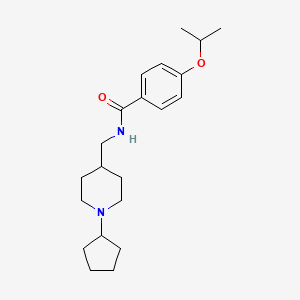
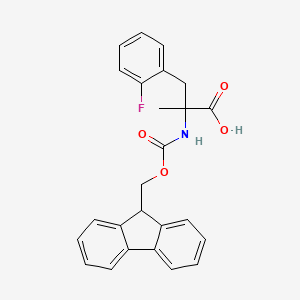
![(Z)-4-acetyl-N-(3-allyl-4-methoxybenzo[d]thiazol-2(3H)-ylidene)benzamide](/img/structure/B2760893.png)


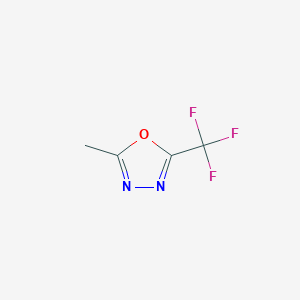
![N-(2-cyanoethyl)-N-methyl-4-oxo-2,4,5,6-tetrahydro-1H-pyrrolo[3,2,1-ij]quinoline-8-sulfonamide](/img/structure/B2760899.png)
![{1-benzyl-2-[(4-chlorobenzyl)sulfinyl]-1H-imidazol-5-yl}methanol](/img/structure/B2760901.png)
![N-(4-ethyl-5-oxo-2,3,4,5-tetrahydrobenzo[f][1,4]oxazepin-7-yl)-2-(p-tolyloxy)acetamide](/img/structure/B2760907.png)
